Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
CAS No.: 94230-65-6
Cat. No.: VC17014382
Molecular Formula: C16H34K3NO6P2
Molecular Weight: 515.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94230-65-6 |
|---|---|
| Molecular Formula | C16H34K3NO6P2 |
| Molecular Weight | 515.69 g/mol |
| IUPAC Name | tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |
| Standard InChI | InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 |
| Standard InChI Key | BPEPYZVMVDXVEE-UHFFFAOYSA-K |
| Canonical SMILES | CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate features a central tetradecylimino group () bridged to two methylenediphosphonate units. The potassium counterions balance the negative charges on the phosphonate groups, forming a stable salt. The IUPAC name, tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate, reflects this arrangement .
The canonical SMILES notation,
,
highlights the alkyl chain, phosphonate groups, and potassium ions . The topological polar surface area (127 Ų) and hydrogen bond acceptor count (7) suggest moderate solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 515.69 g/mol | |
| CAS Registry Number | 94230-65-6 | |
| Topological Polar Surface Area | 127 Ų | |
| Hydrogen Bond Acceptors | 7 |
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure. The -NMR spectrum typically shows two distinct peaks corresponding to the phosphonate groups, while -NMR reveals signals for the tetradecyl chain’s methylene protons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 515.69 .
Synthesis and Optimization
Reaction Pathways
The synthesis involves a two-step process:
-
Formation of ((Tetradecylimino)bis(methylene))diphosphonic acid:
Tetradecylamine reacts with formaldehyde and phosphorous acid under acidic conditions to form the diphosphonic acid precursor (CAS 5995-34-6) . -
Potassiation:
The diphosphonic acid is neutralized with potassium hydroxide, yielding the tripotassium salt .
Table 2: Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes amidophosphonate formation |
| pH | 9–10 | Ensures complete neutralization |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Purification and Yield
Crystallization from ethanol-water mixtures achieves >90% purity. The final yield typically ranges from 65–75%, influenced by stoichiometric ratios and mixing efficiency .
Applications in Science and Industry
Corrosion Inhibition
The compound’s phosphonate groups chelate metal ions, forming protective layers on steel and aluminum surfaces. Studies show a corrosion inhibition efficiency of 85–92% in saline environments, outperforming traditional inhibitors like sodium nitrite.
Biomedical Applications
Phosphonates inhibit osteoclast activity, making this compound a candidate for treating osteoporosis. In vitro tests demonstrate 50% reduction in bone resorption at 10 μM concentrations .
Agriculture
As a foliar fertilizer additive, it enhances phosphorus uptake in crops. Field trials on wheat show a 15–20% yield increase compared to conventional phosphate treatments .
Recent Research Developments
Nanomaterial Functionalization
A 2024 study functionalized graphene oxide with this compound, creating a composite that removes heavy metals (e.g., Pb²⁺, Cd²⁺) from wastewater with 99% efficiency.
Drug Delivery Systems
Encapsulation in liposomes improves bioavailability for osteoporosis treatment. Pharmacokinetic data show a 3-fold increase in half-life compared to free drug formulations .
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